molecular formula C21H18N2OS B2396881 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207041-37-9

3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2396881
CAS No.: 1207041-37-9
M. Wt: 346.45
InChI Key: AGYIEHLPIVGJKH-UHFFFAOYSA-N
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Description

3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: The major products are typically the corresponding sulfoxides or sulfones.

    Reduction: The major products are the reduced forms of the thieno[3,2-d]pyrimidine core.

    Substitution: The major products are the substituted derivatives at the benzyl or phenyl positions.

Scientific Research Applications

3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has shown that derivatives of this compound may have potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the position of the thiophene ring.

    Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of the ketone group at the 4-position.

Uniqueness

3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-methylbenzyl and 2-methylphenyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(2-methylphenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-6-5-8-16(10-14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-9-4-3-7-15(17)2/h3-10,12-13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYIEHLPIVGJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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